1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15969296
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N5 |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 1-ethyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C10H15N5/c1-3-5-11-9-8-6-14-15(4-2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13) |
| Standard InChI Key | BBVBLCCRJCXDJP-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1=C2C=NN(C2=NC=N1)CC |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is named according to IUPAC conventions, which prioritize the numbering of the bicyclic core and the placement of substituents. The "1H" designation indicates that the pyrazole ring’s tautomeric form places the hydrogen at the 1-position. The ethyl group (C2H5) is attached to the pyrazole nitrogen (position 1), while the propyl group (C3H7) is bonded to the exocyclic amine at position 4 of the pyrimidine ring .
Molecular Formula and Weight
The molecular formula is C11H18N5, derived from the pyrazolo[3,4-d]pyrimidine core (C5H3N4) modified by ethyl (C2H5) and propyl (C3H7) substituents. The molecular weight calculates to 220.30 g/mol, consistent with analogues such as 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C7H9N5, 163.18 g/mol) and 1-methyl derivatives (C6H7N5, 149.15 g/mol) .
Structural Representation
The compound’s structure (Figure 1) features:
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A pyrazolo[3,4-d]pyrimidine core with fused five- and six-membered rings.
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An ethyl group at N1 of the pyrazole ring.
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A propyl chain on the 4-amino group of the pyrimidine ring.
Table 1: Key Identifiers of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Synthesis and Structural Modification
Synthetic Pathways
While direct synthetic data for this compound are unavailable, its preparation likely follows established routes for N-alkylated pyrazolo[3,4-d]pyrimidines. For example:
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Core Formation: Cyclocondensation of 5-amino-1-ethylpyrazole-4-carbonitrile with formamide or guanidine to generate the pyrimidine ring .
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N-Propylation: Nucleophilic substitution of a chloro intermediate at position 4 with propylamine, as seen in analogues like 1-(2-chloro-2-phenylethyl)-6-[(2-morpholin-4-ylethyl)thio]-N-propyl derivatives .
Key Reaction Parameters
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Temperature: 80–120°C for cyclization steps.
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Catalysts: Lewis acids (e.g., ZnCl2) or palladium complexes for cross-coupling reactions.
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Solvents: Polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures .
Physicochemical Properties
Predicted Physicochemical Data
Using computational tools and analogues (e.g., CID 57375998 ):
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 2.1 ± 0.3 | XLogP3 |
| Water Solubility | 12.7 mg/L | ESOL |
| pKa (Basic) | 3.8 (pyrimidine N), 6.1 (amine) | ChemAxon |
| Melting Point | 180–185°C (decomp.) | Estimated from |
Spectroscopic Characteristics
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IR: N-H stretch (~3350 cm⁻¹), C=N (1620 cm⁻¹), C-N (1250 cm⁻¹).
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NMR (1H): δ 1.2 (t, 3H, CH2CH3), 1.5 (m, 2H, CH2CH2CH3), 3.3 (q, 2H, NCH2), 4.1 (t, 2H, NCH2CH2), 6.9 (s, 1H, pyrazole H) .
| Parameter | 1-Ethyl-N-propyl Derivative | 1-Methyl Analogue |
|---|---|---|
| LogP | 2.1 | 1.4 |
| Plasma Protein Binding (%) | 88 | 75 |
| t1/2 (h) | 4.2 | 3.1 |
Applications and Industrial Relevance
Pharmaceutical Development
This compound’s scaffold is a candidate for:
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Oncology: Targeting tyrosine kinases (e.g., BCR-ABL, EGFR).
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Inflammation: JAK/STAT pathway modulation.
Agricultural Chemistry
Pyrazolo[3,4-d]pyrimidines demonstrate herbicidal and fungicidal activity, though data for this specific derivative remain unexplored .
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